(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine
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Overview
Description
(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine is an organic compound with the molecular formula C11H16N2 It is a derivative of pyridine and contains both cyclopropyl and ethylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-bromoethylpyridine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl and pyridine moieties contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine: Similar structure but with the pyridine nitrogen at a different position.
(Cyclopropylmethyl)[1-(pyridin-4-YL)ethyl]amine: Another positional isomer with the nitrogen at the 4-position of the pyridine ring.
Uniqueness
(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine is unique due to the specific positioning of the nitrogen in the pyridine ring, which can influence its chemical reactivity and binding properties. This positional specificity can lead to different biological activities and applications compared to its isomers.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C11H16N2/c1-9(13-8-10-5-6-10)11-4-2-3-7-12-11/h2-4,7,9-10,13H,5-6,8H2,1H3 |
InChI Key |
RNSIJOYBGOREED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2CC2 |
Origin of Product |
United States |
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